REACTION_CXSMILES
|
[CH:1]1([N:5]2[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([O:14][CH:15]([F:17])[F:16])[CH:12]=3)[C:7]([C:18]#[N:19])=[CH:6]2)[CH2:4][CH2:3][CH2:2]1.[CH2:20]([Sn:24](I)([CH2:29][CH2:30][CH2:31][CH3:32])[CH2:25][CH2:26][CH2:27][CH3:28])[CH2:21][CH2:22][CH3:23].[Li+].CC([N-]C(C)C)C>C1COCC1>[CH:1]1([N:5]2[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([O:14][CH:15]([F:16])[F:17])[CH:12]=3)[C:7]([C:18]#[N:19])=[C:6]2[Sn:24]([CH2:25][CH2:26][CH2:27][CH3:28])([CH2:29][CH2:30][CH2:31][CH3:32])[CH2:20][CH2:21][CH2:22][CH3:23])[CH2:2][CH2:3][CH2:4]1 |f:2.3|
|
Name
|
|
Quantity
|
830 mg
|
Type
|
reactant
|
Smiles
|
C1(CCC1)N1C=C(C2=CC=C(C=C12)OC(F)F)C#N
|
Name
|
|
Quantity
|
1.13 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)I
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition the bath
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
THF was then removed under vacuum
|
Type
|
FILTRATION
|
Details
|
the residue filtered through silica gel
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)N1C(=C(C2=CC=C(C=C12)OC(F)F)C#N)[Sn](CCCC)(CCCC)CCCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |